molecular formula C20H18FN3O5S B2496931 2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893938-44-8

2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2496931
CAS No.: 893938-44-8
M. Wt: 431.44
InChI Key: SQIUDTLUJJRXEE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

A study conducted by M. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Although the exact compound was not studied, this research indicates the potential of closely related chemical structures in biomedical applications, particularly in drug development for anti-inflammatory and anticancer purposes (M. Faheem, 2018).

Synthesis and Neuroprotective Effects

Another study by Shu Yu et al. (2018) explored the neuroprotective effects of a salidroside analog, indicating the potential of such compounds in treating cerebral ischemic injury. This research suggests that derivatives of complex heterocyclic compounds, possibly including structures similar to the one , could have significant therapeutic applications in neuroprotection (Shu Yu et al., 2018).

Anticancer and Antiviral Activities

Derivatives of pyrazoline and thiazolidinones have been synthesized and tested for their anticancer and antiviral activities, as reported by D. Havrylyuk et al. (2013). These findings highlight the potential of such compounds in developing treatments against specific cancer cell lines and viruses, demonstrating the broad application spectrum of heterocyclic compounds in medicinal chemistry (D. Havrylyuk et al., 2013).

Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their antioxidant activity, providing insight into the potential use of such compounds in combating oxidative stress-related disorders. This suggests that related compounds, including the one , might possess significant antioxidant properties, useful in pharmaceutical applications (K. Chkirate et al., 2019).

Herbicidal Activity

Yuhan Zhou et al. (2010) explored the herbicidal activity of substituted phenyl pyrazole derivatives, indicating the potential agricultural applications of such compounds. This research suggests that related heterocyclic compounds could serve as effective herbicides, contributing to the development of new agricultural chemicals (Yuhan Zhou et al., 2010).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-15-8-4-14(5-9-15)24-20(17-11-30(26,27)12-18(17)23-24)22-19(25)10-29-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUDTLUJJRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.